molecular formula C9H10N2O2 B7577997 N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide

N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B7577997
M. Wt: 178.19 g/mol
InChI Key: UDHJFAQRGFNIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide, also known as BM212, is a chemical compound that has shown promising results as a potential therapeutic agent. This compound has been the subject of extensive scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide exerts its effects through the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has also been shown to inhibit the activity of the NF-κB pathway, a pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal strains. Additionally, N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. It also has a wide range of potential applications, making it a versatile tool for scientific research. However, there are also limitations to its use. N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood. Additionally, the synthesis of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide can be time-consuming and expensive, limiting its accessibility to some researchers.

Future Directions

There are several potential future directions for research involving N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide. One area of interest is the development of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide-based therapies for cancer and inflammatory diseases. Another potential direction is the investigation of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide's effects on the gut microbiome, as it has been shown to have antibacterial properties. Additionally, further studies are needed to fully understand the safety and efficacy of N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide in clinical settings.

Synthesis Methods

N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide can be synthesized using a modified version of the Huisgen cycloaddition reaction. This involves the reaction of an alkyne and an azide to form a 1,2,3-triazole ring. N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide is synthesized by reacting an alkyne with an azide in the presence of a copper catalyst. The resulting product is then subjected to further reactions to form the final compound.

Scientific Research Applications

N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential anticancer agent, with promising results in preclinical studies. Additionally, N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-4-5-10-9(12)8-6-7(2)11-13-8/h1,6H,4-5H2,2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHJFAQRGFNIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-but-3-ynyl-3-methyl-1,2-oxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.